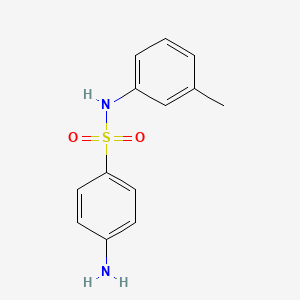

4-amino-N-(3-methylphenyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQLCIJVYKQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258996 | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-94-4 | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16803-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-amino-N-(3-methylphenyl)benzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-amino-N-(3-methylphenyl)benzenesulfonamide

Introduction

This compound is a sulfonamide derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Sulfonamides, characterized by the -SO₂NH- functional group, are foundational scaffolds in the development of therapeutics, most notably as antimicrobial "sulfa drugs".[1] The specific title compound, a substituted sulfanilamide analog, serves as a valuable building block for synthesizing more complex molecules and as a target for structure-activity relationship (SAR) studies in drug discovery.[2]

This guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of this compound. It is designed for researchers and professionals in organic synthesis and drug development, offering not just a procedural outline but also a deep dive into the causality behind the strategic choices made in the synthetic route, the mechanisms of the core reactions, and detailed experimental protocols.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals a practical and efficient forward synthesis plan. The core of the molecule is the sulfonamide linkage. Disconnecting this C-N bond suggests two primary synthons: a sulfonyl chloride derivative and an aniline derivative.

The target molecule's primary amino group (para to the sulfonyl group) is highly activating and would interfere with certain reactions, particularly chlorosulfonation. Therefore, a protection-deprotection strategy is essential. The acetyl group is an ideal choice for this purpose due to its ease of installation and subsequent removal.

This leads to the following retrosynthetic pathway:

Caption: Retrosynthetic analysis of the target compound.

This analysis dictates a four-step forward synthesis:

-

Protection: Start with commercially available acetanilide, where the amino group is already protected.

-

Chlorosulfonation: Introduce the sulfonyl chloride group onto the acetanilide ring via electrophilic aromatic substitution.

-

Sulfonamide Formation: Couple the resulting sulfonyl chloride with 3-methylaniline (m-toluidine).

-

Deprotection: Remove the acetyl protecting group to yield the final product.

Part 1: Synthesis of the Key Intermediate: 4-Acetamidobenzenesulfonyl Chloride

The first phase of the synthesis focuses on creating the electrophilic partner required for sulfonamide formation.

Step 1: Chlorosulfonation of Acetanilide

The reaction of acetanilide with chlorosulfonic acid is a classic example of electrophilic aromatic substitution (EAS).[3] The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Due to the significant steric hindrance from the acetamido group, the substitution occurs almost exclusively at the para position.

Causality and Control:

-

Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent. An excess is used to ensure the reaction goes to completion.[4]

-

Amine Protection: The initial protection of the amino group as an acetamide is crucial. A free amino group (-NH₂) is a strong base and would react violently with the highly acidic chlorosulfonic acid. Furthermore, the resulting ammonium salt (-NH₃⁺) is a strongly deactivating, meta-directing group, which would prevent the desired para-substitution.

-

Conditions: The reaction must be performed under anhydrous conditions, as chlorosulfonic acid reacts vigorously with water to produce sulfuric acid and HCl.[5] The temperature is typically controlled to manage the vigorous evolution of HCl gas.[4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The electrophile is generated in situ from chlorosulfonic acid. The aromatic ring of acetanilide acts as a nucleophile, attacking the electrophilic sulfur atom.

Caption: Simplified mechanism of electrophilic chlorosulfonation.

Experimental Protocol: Preparation of 4-Acetamidobenzenesulfonyl Chloride

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a gas trap to neutralize the evolved HCl gas.

-

Reagent Addition: Place 10.0 g of dry acetanilide into the flask. Cool the flask in an ice-water bath.

-

Reaction: Slowly and carefully add 30 mL of chlorosulfonic acid to the cooled acetanilide with gentle stirring.

-

Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for 1-2 hours to ensure the reaction is complete.[4] The cessation of HCl evolution is a good indicator of completion.

-

Work-up: Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice and water. This will decompose the excess chlorosulfonic acid and precipitate the product.

-

Isolation: Collect the solid white precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

-

Drying: Press the crude product as dry as possible on the filter. The crude 4-acetamidobenzenesulfonyl chloride is often used immediately in the next step, as it can hydrolyze upon prolonged storage.[6]

Part 2: Formation of the Sulfonamide Linkage and Final Deprotection

This phase involves the core bond-forming reaction followed by the unmasking of the final product.

Step 2: Reaction of 4-Acetamidobenzenesulfonyl Chloride with 3-Methylaniline

This step is a nucleophilic acyl substitution reaction, where the amino group of 3-methylaniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[7][8] The chloride ion serves as the leaving group.

Causality and Control:

-

Nucleophile: 3-methylaniline (m-toluidine) is the nucleophile that forms the desired N-aryl sulfonamide bond.

-

Acid Scavenger: The reaction produces one equivalent of HCl. A base, such as pyridine or even an excess of the amine reactant, is often used to neutralize this acid, preventing the protonation of the unreacted amine and driving the reaction to completion.[9]

-

Solvent: A solvent like pyridine can serve a dual role as a catalyst and an acid scavenger. Other inert solvents can also be used.

Reaction Mechanism: Nucleophilic Substitution at Sulfur

The mechanism proceeds via an addition-elimination pathway, analogous to nucleophilic acyl substitution at a carbonyl carbon. The nucleophilic nitrogen attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate, which then collapses to expel the chloride leaving group.[7][10]

Caption: Mechanism of sulfonamide bond formation.

Step 3: Hydrolysis of the Acetyl Protecting Group

The final step is the deprotection of the acetamido group to reveal the primary aromatic amine. This is typically achieved by heating in the presence of an acid or a base.[11]

-

Acidic Hydrolysis: Heating with an acid like aqueous HCl protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12]

-

Basic Hydrolysis: Heating with a base like NaOH involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[11][13]

For sulfonamides, acidic hydrolysis is often preferred to avoid potential side reactions associated with the sulfonamide group under strong basic conditions.

Experimental Protocol: Sulfonamide Formation and Deprotection

-

Setup: In a round-bottom flask, dissolve the crude, moist 4-acetamidobenzenesulfonyl chloride (from Part 1) in a suitable solvent like pyridine or acetone.

-

Amine Addition: Add a stoichiometric equivalent of 3-methylaniline to the solution. If not using pyridine as the solvent, add at least two equivalents of the amine or one equivalent of another base like pyridine.[9]

-

Reaction: Heat the mixture under reflux for 30-60 minutes.

-

Work-up (Protected Intermediate): Cool the reaction mixture and pour it into a beaker of cold water. If the product solidifies, it can be collected by filtration. If an oil forms, it may be necessary to perform an extraction with a suitable organic solvent. The crude N-(4-acetamidophenylsulfonyl)-3-methylaniline is then carried forward.

-

Deprotection (Hydrolysis): Transfer the crude protected sulfonamide to a flask. Add a sufficient volume of dilute hydrochloric acid (e.g., 3M HCl).

-

Heating: Heat the mixture under reflux for 1-2 hours until the solid has dissolved and the hydrolysis is complete (can be monitored by TLC).

-

Neutralization and Isolation: Cool the solution. The product is likely soluble as its hydrochloride salt. Slowly neutralize the solution by adding a base, such as sodium bicarbonate or sodium carbonate solution, until the pH is approximately 7-8. The free amine, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.[14]

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp melting point range is indicative of high purity. |

| IR Spectroscopy (cm⁻¹) | ~3400-3200 (N-H stretches, two bands for primary amine), ~1330 & 1150 (S=O asymmetric and symmetric stretches) |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on both rings (with characteristic splitting patterns), a singlet for the methyl group, and broad singlets for the NH₂ and SO₂NH protons. |

| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the molecule. |

Safety Considerations

-

Chlorosulfonic Acid: Highly corrosive and water-reactive. Handle only in a fume hood with appropriate PPE.

-

3-Methylaniline (m-Toluidine): Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Corrosive. Handle with care.

-

General: All procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is a robust and illustrative example of multi-step organic synthesis that employs fundamental and important reactions. The strategic use of a protecting group is key to the success of the synthesis, allowing for the clean and regioselective introduction of the sulfonyl chloride group. The subsequent nucleophilic substitution and deprotection steps are efficient methods for constructing the final molecule. This guide provides the necessary theoretical background and practical protocols for researchers to successfully execute this synthesis.

References

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

-

Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Department of Chemistry, University of Missouri-St. Louis.

-

Green process synthesis method of sulfanilamide. Google Patents (CN113336680B).

-

Synthesis of Some New Sulfanilamide Derivatives. ResearchGate.

-

Preparation method for 4-amino-3-methylphenol. Google Patents (CN103508908A).

-

4-Methyl-N-(3-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information (PMC).

-

Synthesis of Sulfanilamide. Chemistry Steps.

-

Nucleophilic Substitution at Tetracoordinate Sulfur. National Center for Biotechnology Information (PMC).

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

-

Synthesis of (a) 4-Amino-N-phenylbenzenemethanesulphonamide. PrepChem.com.

-

Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.

-

THE SYNTHESIS OF SULFA DRUGS. Mercer University.

-

Sulfanilyl chloride, N-acetyl-. Organic Syntheses.

-

Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. PubMed.

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

-

Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.

-

Acetamides. Organic Chemistry Portal.

-

Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. National Center for Biotechnology Information (PMC).

-

Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.

-

Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate.

-

New Acetamide-Sulfonamide-Containing Scaffolds. National Center for Biotechnology Information (PMC).

-

Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate.

-

New Acetamide-Sulfonamide-Containing Scaffolds. ResearchGate.

-

Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

-

The Mechanisms of Nucleophilic Acyl Substitution. YouTube.

-

Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library.

-

the hydrolysis of amides. Chemguide.

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Center for Biotechnology Information (PMC).

-

Nucleophilic Acyl Substitution. BYJU'S.

-

Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. Organic Chemistry Portal.

Sources

- 1. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. CN113336680B - Green process synthesis method of sulfanilamide - Google Patents [patents.google.com]

- 14. 4-Methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

N1-m-Tolylsulfanilamide: A Pivotal Case Study in the SAR Evolution of Sulfonamides

The following technical guide provides an in-depth analysis of N1-m-Tolylsulfanilamide , positioning it not as a standalone blockbuster drug, but as a critical "negative control" and SAR (Structure-Activity Relationship) case study that paved the way for the modern understanding of sulfonamide pharmacodynamics.

Executive Summary

N1-m-Tolylsulfanilamide (4-amino-N-(3-methylphenyl)benzenesulfonamide) represents a significant artifact in the "Golden Age" of sulfonamide discovery (1935–1945). While it never achieved the clinical ubiquity of Sulfadiazine or Sulfamethoxazole, its synthesis and subsequent pharmacological evaluation provided crucial data points for the Bell-Roblin Theory , which correlated sulfonamide bacteriostatic activity with acid dissociation constants (pKa).

This guide deconstructs the molecule’s history, synthesis, and mechanistic failure, serving as a template for understanding how early medicinal chemists navigated the transition from simple N1-aryl substitutions to the highly active N1-heterocyclic derivatives.

Historical Genesis: The "Aryl Blind Spot"

Following Gerhard Domagk’s discovery of Prontosil’s antibacterial effects in 1935, and the subsequent identification of sulfanilamide as the active metabolite, the global pharmaceutical race shifted to derivative synthesis.

Researchers hypothesized that substituting the sulfonamide nitrogen (

-

The Hypothesis: Adding lipophilic aromatic groups to the

position would improve cell membrane permeability. -

The Experiment: Hundreds of

-phenyl (sulfanilanilide) and -

The Result: N1-m-Tolylsulfanilamide demonstrated inferior in vivo activity compared to sulfanilamide.

This "failure" was instrumental. It forced researchers to look beyond lipophilicity and discover the electronic requirements for activity—specifically, the need for electron-withdrawing heterocyclic rings (like pyridine or thiazole) to lower the pKa to physiological levels.

Chemical Identity & Synthesis

The synthesis of N1-m-Tolylsulfanilamide follows the classic Schotten-Baumann reaction pathway, modified for sulfonamide protection strategies.

Molecular Specifications

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 262.33 g/mol |

| Key Moiety | |

| pKa (approx) | 10.5 – 10.8 (Weakly acidic) |

Synthesis Workflow (DOT Visualization)

The following diagram outlines the reaction of p-acetamidobenzenesulfonyl chloride (ASC) with m-toluidine, followed by hydrolysis.

Figure 1: Synthetic pathway for N1-m-Tolylsulfanilamide utilizing the ASC protection strategy.

Experimental Protocols

Safety Warning: Sulfonyl chlorides are corrosive. Aniline derivatives are toxic. Perform all reactions in a fume hood.

Protocol A: Condensation

-

Reagents: Dissolve 0.1 mol of m-toluidine in 50 mL of dry pyridine (solvent and acid scavenger).

-

Addition: Slowly add 0.11 mol of p-acetamidobenzenesulfonyl chloride (ASC) over 30 minutes, maintaining temperature < 60°C.

-

Reaction: Stir at 60°C for 2 hours. The mixture will darken.

-

Quench: Pour the reaction mixture into 500 mL of ice water containing 50 mL concentrated HCl (to neutralize pyridine and precipitate the intermediate).

-

Isolation: Filter the precipitate (N4-acetyl-N1-m-tolylsulfanilamide) and wash with cold water.

Protocol B: Hydrolysis (Deprotection)

-

Suspension: Suspend the wet intermediate in 200 mL of 2N NaOH.

-

Reflux: Heat to reflux for 1 hour. The solid should dissolve as the acetyl group is cleaved and the sulfonamide forms a sodium salt.

-

Neutralization: Cool to room temperature. Acidify carefully with 2N HCl to pH 7.0–6.0.

-

Crystallization: The product, N1-m-Tolylsulfanilamide , will precipitate. Recrystallize from ethanol/water.

Pharmacology & Mechanism: The Bell-Roblin Failure

Why did N1-m-Tolylsulfanilamide fail to become a major drug? The answer lies in the Bell-Roblin Theory (1942) , which relates antibacterial activity to the degree of ionization.

The pKa Problem

Sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit the enzyme Dihydropteroate Synthase (DHPS) .

-

Requirement: The sulfonamide must mimic the ionization state of PABA at physiological pH (7.4).

-

PABA pKa: ~4.9 (Highly ionized at pH 7.4).

-

N1-m-Tolylsulfanilamide pKa: ~10.6.

-

The meta-methyl group is electron-donating. It pushes electron density into the phenyl ring, which destabilizes the sulfonamide anion (

). -

Result: The molecule remains >99% un-ionized at pH 7.4. It cannot effectively compete with the highly ionized PABA for the enzyme active site.

-

Mechanistic Comparison (DOT Visualization)

The diagram below illustrates the competitive inhibition landscape, highlighting why the tolyl derivative is structurally competent but electrostatically incompetent.

Figure 2: Competitive binding landscape showing the electrostatic disadvantage of N1-m-Tolylsulfanilamide.

Comparative Data Table

| Compound | N1-Substituent | Electronic Effect | pKa | % Ionized (pH 7.4) | Activity (MIC) |

| Sulfanilamide | -H | Neutral | 10.4 | < 0.1% | Low (1x) |

| N1-m-Tolyl | 3-Methylphenyl | Electron Donating (+I) | ~10.6 | < 0.05% | Very Low (<1x) |

| Sulfadiazine | Pyrimidinyl | Electron Withdrawing (-M) | 6.5 | 90% | High (50x) |

References

-

Bell, P. H., & Roblin, R. O. (1942). "Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds." Journal of the American Chemical Society, 64(12), 2905-2917. Link

- Northey, E. H. (1948). The Sulfonamides and Allied Compounds. Reinhold Publishing Corporation. (Primary source for early SAR tables).

-

Domagk, G. (1935).[1] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen." Deutsche Medizinische Wochenschrift, 61(07), 250-253. Link

-

Marshall, E. K. (1939). "Bacterial Chemotherapy: The Pharmacology of Sulfanilamide." Physiological Reviews, 19(2), 240-269. Link

Sources

The Multifaceted Mechanisms of Action of Benzenesulfonamide Derivatives: An In-depth Technical Guide

Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety, a simple yet remarkably versatile pharmacophore, has been a cornerstone of medicinal chemistry for decades. Its derivatives have given rise to a broad spectrum of therapeutic agents, each with a distinct mechanism of action. From their foundational role as carbonic anhydrase inhibitors to their more recent applications as anticancer and antimicrobial agents, benzenesulfonamides continue to be a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their pharmacological effects, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the key molecular interactions, signaling pathways, and structure-activity relationships that underpin their therapeutic efficacy, supported by detailed experimental protocols and quantitative data.

Carbonic Anhydrase Inhibition: The Archetypal Mechanism

The most well-established mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological reaction involved in processes ranging from pH homeostasis and respiration to electrolyte secretion.[2][3]

The inhibitory action of benzenesulfonamides stems from the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme.[1] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby blocking the enzyme's activity. The benzene ring and its substituents can form additional interactions with hydrophobic and hydrophilic pockets within the active site, influencing both the potency and isoform selectivity of the inhibitor.[1]

Structure-Activity Relationship in Carbonic Anhydrase Inhibition

The design of isoform-selective CA inhibitors is a key objective in drug development to minimize off-target effects.[4] The "tail approach" is a common strategy where various chemical moieties are attached to the benzenesulfonamide scaffold to achieve this selectivity.[1][5] The nature, size, and orientation of these "tails" can significantly influence the binding affinity for different CA isoforms by exploiting subtle differences in their active site topographies.[4][6] For instance, certain derivatives show high selectivity for tumor-associated isoforms like CA IX and CA XII over the ubiquitously expressed CA I and II, which is a desirable characteristic for anticancer agents.[4][7]

Quantitative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potency of benzenesulfonamide derivatives against various carbonic anhydrase isoforms is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibitory activities of different benzenesulfonamide derivatives against key human CA isoforms.

| Compound/Derivative Class | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |

| Acetazolamide (Standard) | 199 (IC₅₀) | 133 (IC₅₀) | 63 (IC₅₀) | 92 (IC₅₀) | [8] |

| Tetrafluorobenzenesulfonamides | 41.5 - 1500 (Kᵢ) | 30.1 - 755 (Kᵢ) | 1.5 - 38.9 (Kᵢ) | 0.8 - 12.4 (Kᵢ) | [7] |

| Diazobenzenesulfonamides | 6 (Kᵈ) | - | - | - | [6] |

| Pyrazole-pyridazine Carboxamides | - | 3.3 - 866.7 (Kᵢ) | - | - | [3] |

| Tetrabromophthalimides | 143 - >10,000 (Kᵢ) | 47 - 190 (Kᵢ) | 8.5 - 234 (Kᵢ) | 6.1 - 197 (Kᵢ) | [9] |

| s-Triazine Derivatives | - | - | 28.6 - 871 (IC₅₀) | - | [5] |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This protocol outlines the determination of carbonic anhydrase activity and its inhibition using a stopped-flow spectrophotometer, which allows for the measurement of rapid kinetic events.[10][11][12]

I. Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the reaction spectrophotometrically. In the presence of an inhibitor, the rate of this reaction will decrease.[10]

II. Materials:

-

Purified carbonic anhydrase isoform

-

Benzenesulfonamide inhibitor

-

CO₂-saturated water

-

Reaction buffer (e.g., Tris buffer, pH 8.3)[10]

-

pH indicator (e.g., phenol red)[10]

-

Stopped-flow spectrophotometer

-

Disposable cuvettes[10]

III. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the purified CA enzyme in a suitable buffer.

-

Prepare a stock solution of the benzenesulfonamide inhibitor in an appropriate solvent (e.g., DMSO).

-

Prepare the reaction buffer containing the pH indicator.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Instrument Setup:

-

Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.

-

Set the measurement wavelength to the absorbance maximum of the deprotonated form of the pH indicator.

-

-

Assay Performance:

-

Load one syringe of the stopped-flow instrument with the enzyme solution (or buffer for control) and the other with the CO₂-saturated water.

-

For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before mixing with the substrate.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Record the change in absorbance over time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.

-

Determine the IC₅₀ or Kᵢ value by performing the assay with a range of inhibitor concentrations.

-

Anticancer Mechanisms: Beyond Carbonic Anhydrase Inhibition

The anticancer properties of benzenesulfonamide derivatives are a significant area of research. While the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII plays a crucial role, other mechanisms also contribute to their antitumor activity.[13][14]

Induction of Apoptosis and Cell Cycle Arrest

Several benzenesulfonamide derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[15][16] These effects can be mediated through various signaling pathways. For instance, some derivatives have been found to affect the Wnt/β-catenin/GSK3β pathway, which is often dysregulated in cancer.[8] Others can induce G0/G1 or G2-M phase arrest, preventing cancer cell proliferation.[16][17][18]

Inhibition of Other Cancer-Related Enzymes

Beyond carbonic anhydrases, benzenesulfonamides can inhibit other enzymes that are critical for tumor growth and progression. These include:

-

Matrix Metalloproteinases (MMPs): Certain derivatives can inhibit MMPs, which are involved in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.

-

Cyclooxygenase-2 (COX-2): Inhibition of COX-2, an enzyme involved in inflammation and cancer, is another mechanism attributed to some benzenesulfonamide compounds.

-

Receptor Tyrosine Kinases (RTKs): Some derivatives act as potent inhibitors of RTKs, which are crucial for cancer cell signaling and proliferation.[8]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of benzenesulfonamide derivatives is commonly assessed by determining their IC₅₀ values against various cancer cell lines. The following table presents a selection of these values.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[1,5-a][4][13][19]triazine Derivative | Leukemia | 0.32 | [13] |

| Pyrazolo[1,5-a][4][13][19]triazine Derivative | Colon Cancer | 0.49 - 0.89 | [13] |

| Thiazolone-benzenesulfonamide | MDA-MB-231 (Breast) | 1.56 | [1] |

| Thiazolone-benzenesulfonamide | MCF-7 (Breast) | 1.52 | [1] |

| Imidazole Derivative | IGR39 (Melanoma) | 27.8 | [20] |

| Imidazole Derivative | MDA-MB-231 (Breast) | 20.5 | [20] |

| 1,2,3-Triazole Derivative | HEPG-2 (Liver) | 3.44 - 15.03 | [8] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][14][19][21]

I. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

II. Materials:

-

Cancer cell lines

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO)[4]

-

96-well plates

-

Microplate reader

III. Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and resuspend them in fresh medium.

-

Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzenesulfonamide derivative in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[19]

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 540-590 nm using a microplate reader.[19]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Antimicrobial Mechanisms: A Renewed Focus

While the advent of newer antibiotics has somewhat overshadowed sulfonamides, the rise of antimicrobial resistance has led to a renewed interest in their potential.[22][23] Benzenesulfonamide derivatives can exhibit both antibacterial and antifungal activities.[23]

Inhibition of Dihydropteroate Synthase (DHPS)

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[24] Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication (bacteriostatic effect).

Inhibition of Bacterial Carbonic Anhydrases

Similar to their effect in eukaryotes, benzenesulfonamides can also inhibit bacterial carbonic anhydrases.[2] These enzymes are crucial for various metabolic processes in bacteria, including pH homeostasis and CO₂/bicarbonate transport.[2] Inhibition of bacterial CAs can disrupt these processes, leading to an antibacterial effect.[2]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-Hydroxy-4-nitro-phenyl)-4-metil-benzensulfonamide | Staphylococcus aureus | 32 - 512 | [25] |

| Thiazole-benzenesulfonamides | Pseudomonas aeruginosa | - | [26] |

| Thiopyrimidine-benzenesulfonamides | K. pneumoniae, P. aeruginosa | - | [23] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[17][18]

I. Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test bacterium is added. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[17]

II. Materials:

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)[17]

-

Benzenesulfonamide derivative

-

Sterile 96-well microtiter plates[17]

-

Spectrophotometer or microplate reader

-

Sterile saline solution

III. Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of the test bacterium in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

-

-

Compound Dilution:

-

Prepare a stock solution of the benzenesulfonamide derivative in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Alternatively, the optical density of the wells can be measured using a microplate reader.

-

Diuretic Mechanism of Action: Targeting Renal Transporters

Certain benzenesulfonamide derivatives function as diuretics, promoting the excretion of water and electrolytes from the body.[25][27][28]

Inhibition of Renal Carbonic Anhydrase

The diuretic effect of some benzenesulfonamides, like acetazolamide, is primarily due to the inhibition of carbonic anhydrase in the proximal convoluted tubule of the kidney. This inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to increased urine output.[28]

Inhibition of Urea Transporters

More recently, novel benzenesulfonamide derivatives have been developed that act as inhibitors of urea transporters (UTs) in the kidney.[25][29][30] By inhibiting UT-A1 and UT-B, these compounds reduce the reabsorption of urea, which in turn decreases the osmotic gradient for water reabsorption, resulting in a diuretic effect.[25][29] This mechanism offers the potential for salt-sparing diuretics.[25]

Experimental Protocol: In Vivo Diuretic Activity in Rats

This protocol describes a method for evaluating the diuretic activity of a compound in a rat model using metabolic cages.[2][3][15][24][31]

I. Principle: The diuretic effect of a test compound is assessed by measuring the volume of urine excreted by rats over a specific period after administration of the compound, compared to a control group.[15]

II. Materials:

-

Wistar albino rats

-

Metabolic cages[15]

-

Benzenesulfonamide derivative

-

Vehicle (e.g., normal saline)

-

Standard diuretic (e.g., furosemide)[15]

-

Oral gavage needles

III. Procedure:

-

Animal Acclimatization and Preparation:

-

Compound Administration:

-

Divide the rats into groups: a control group (vehicle), a standard group (furosemide), and test groups (different doses of the benzenesulfonamide derivative).[15]

-

Administer the respective treatments orally via gavage.

-

-

Urine Collection:

-

Place the rats back into the metabolic cages immediately after dosing.

-

Collect the urine at specified time intervals (e.g., every hour for the first few hours, and then at 24 hours).[2]

-

-

Measurement and Analysis:

-

Measure the total volume of urine collected for each rat.

-

The diuretic activity can be expressed as the urine output per unit of body weight.

-

Electrolyte concentrations (Na⁺, K⁺, Cl⁻) in the urine can also be measured to assess the saluretic effect.

-

Compare the results from the test groups with the control and standard groups.

-

Visualization of Key Mechanisms

To further elucidate the mechanisms of action, the following diagrams illustrate key pathways and experimental workflows.

Carbonic Anhydrase Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

MTT Assay Workflow

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion: A Scaffold of Continuing Promise

The benzenesulfonamide scaffold has proven to be a remarkably enduring and fruitful starting point for the development of a diverse array of therapeutic agents. The mechanisms of action are as varied as their clinical applications, ranging from the well-established inhibition of carbonic anhydrases to more complex interactions with multiple targets in cancer and microbial cells. A thorough understanding of these mechanisms, supported by robust experimental validation, is paramount for the rational design of new and improved benzenesulfonamide-based drugs. The continued exploration of structure-activity relationships and the application of detailed in vitro and in vivo assays will undoubtedly unlock further therapeutic potential from this versatile chemical class.

References

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Dovepress. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][4][13][19]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). PubMed. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. [Link]

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PMC. [Link]

-

Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. (n.d.). PubMed. [Link]

-

study of diuretic activity of given drugs to rats/mice using metabolic cage. (n.d.). RJPT SimLab. [Link]

-

Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis Online. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. (n.d.). PMC. [Link]

-

In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). (2020). PMC. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]

-

synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. (2013). PubMed. [Link]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC. [Link]

-

Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (n.d.). PMC. [Link]

-

Ex - Diuretics On Rats. (n.d.). Scribd. [Link]

-

Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022). IJCRT.org. [Link]

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. (2023). Usiena air. [Link]

-

Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (n.d.). PMC. [Link]

-

Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (2025). ResearchGate. [Link]

-

A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry. [Link]

-

A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PMC. [Link]

-

Benzenesulfonamide derivatives of antibacterial activity. (n.d.). ResearchGate. [Link]

-

Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

-

Protocol for Bacterial Cell Inhibition Assay. (n.d.). BBS OER Lab Manual. [Link]

-

Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). (n.d.). ChEMBL. [Link]

-

The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (1971). PubMed. [Link]

-

Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. (n.d.). PubMed. [Link]

-

High-throughput assessment of bacterial growth inhibition by optical density measurements. (n.d.). PMC. [Link]

-

[Dose-response relationship of xipamide in healthy subjects]. (n.d.). PubMed. [Link]

-

The site and mode of action of some sulfonamide-derived diuretics. (1975). PubMed. [Link]

-

Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. (2022). PubMed. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Scielo. [Link]

Sources

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. clyte.tech [clyte.tech]

- 20. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures | MDPI [mdpi.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. usiena-air.unisi.it [usiena-air.unisi.it]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. [Dose-response relationship of xipamide in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. microchemlab.com [microchemlab.com]

- 29. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. ijcrt.org [ijcrt.org]

Technical Guide: Antimicrobial Evaluation of 4-amino-N-(3-methylphenyl)benzenesulfonamide

Executive Summary

Compound Identity: 4-amino-N-(3-methylphenyl)benzenesulfonamide Class: N1-substituted Sulfanilamide Derivative Primary Application: Antimicrobial Research / Structure-Activity Relationship (SAR) Studies[1]

This technical guide provides a comprehensive framework for the evaluation of this compound. Unlike commercial sulfonamides (e.g., sulfamethoxazole) which typically utilize heteroaromatic substitutions (isoxazoles, pyrimidines) to modulate pKa and solubility, this derivative incorporates a lipophilic m-tolyl (3-methylphenyl) moiety. This guide details the physicochemical rationale for this substitution, the specific mechanism of action, and the standardized protocols required to validate its antimicrobial efficacy in a research setting.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

Structural Analysis

The core pharmacophore of this molecule is the sulfanilamide skeleton (

-

Lipophilicity (

): The addition of the m-tolyl group significantly increases the lipophilicity compared to the parent sulfanilamide. This modification is designed to enhance passive diffusion across the bacterial cell membrane, particularly in Gram-positive organisms with thick peptidoglycan layers. -

Electronic Effects: The methyl group is a weak electron-donating group (via hyperconjugation). Its position at the meta relative to the sulfonamide nitrogen influences the acidity (

) of the sulfonamide -NH- proton. For optimal activity, the

Chemical Data Summary

| Property | Specification | Relevance |

| Molecular Formula | Stoichiometry for synthesis verification. | |

| Molecular Weight | 262.33 g/mol | Calculation of Molarity for MIC assays. |

| Substituent | 3-methylphenyl ( | Enhances hydrophobic interaction; modulates solubility. |

| Target Enzyme | Dihydropteroate Synthase (DHPS) | Competitive inhibition target.[2][3] |

Part 2: Mechanism of Action (MOA)

The antimicrobial activity of this compound is strictly bacteriostatic.[4] It functions as a competitive antimetabolite of para-aminobenzoic acid (PABA).

The Folate Pathway Blockade

Bacteria, unlike mammals, must synthesize folate de novo. Folate is a critical cofactor for the synthesis of purines, pyrimidines, and amino acids (DNA/RNA/Protein synthesis).[5]

-

Competition: The drug mimics the steric and electronic structure of PABA.

-

Inhibition: It competes with PABA for the active site of dihydropteroate synthase (DHPS) .[3][5]

-

Dead-End Product: If the drug binds, it prevents the condensation of PABA with dihydropterin pyrophosphate, halting the formation of dihydropteroic acid.[5]

-

Cellular Consequence: Depletion of tetrahydrofolate leads to the cessation of DNA replication and cell division.[3][5]

Pathway Visualization

Caption: Competitive inhibition of the bacterial folate synthesis pathway by the sulfonamide derivative.[2][5]

Part 3: Experimental Protocols for Evaluation

To validate the efficacy of this specific derivative, researchers must follow standardized susceptibility testing. The following protocol is adapted from CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

Synthesis & Purification (Brief)

-

Reaction: Condensation of 4-acetamidobenzenesulfonyl chloride with m-toluidine in the presence of a base (pyridine or

), followed by acid hydrolysis to remove the acetyl protecting group. -

Purification: Recrystallization from ethanol/water is critical to remove unreacted amine, which can be toxic and skew biological results.

-

Validation: Confirm structure via

-NMR (check for methyl singlet approx.

Broth Microdilution Assay (MIC Determination)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates (U-bottom).

-

Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Resazurin dye (optional, for visual endpoint).

Protocol Steps:

-

Stock Preparation: Dissolve the compound in DMSO. Note that sulfonamides may require slight heating or alkaline pH for initial solubility, but final DMSO concentration in the well must be

. -

Dilution Series: Prepare a 2-fold serial dilution in CAMHB across the plate (e.g., 512

down to 0.5 -

Inoculum Prep: Prepare a bacterial suspension matched to a 0.5 McFarland standard (

CFU/mL). Dilute this 1:100 in broth. -

Inoculation: Add diluted inoculum to the wells containing the drug. Final bacterial concentration:

CFU/mL. -

Incubation: Incubate at 35°C

2°C for 16–20 hours (24 hours for some fastidious organisms). -

Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

Experimental Workflow Diagram

Caption: Integrated workflow from chemical synthesis to biological validation.

Part 4: Antimicrobial Spectrum & Resistance

Expected Spectrum

Based on SAR data for N-phenylsulfonamides:

-

Gram-Positive (S. aureus, Streptococcus spp.): Generally susceptible. The lipophilic 3-methylphenyl group aids in penetrating the thick peptidoglycan layer.

-

Gram-Negative (E. coli, Klebsiella): Variable activity.[6] The outer membrane of Gram-negatives can be a barrier to hydrophobic sulfonamides. Activity is often enhanced when used in combination with Trimethoprim.

-

Pseudomonas aeruginosa: Typically intrinsically resistant due to efflux pumps and low membrane permeability.

Mechanisms of Resistance

Researchers must be aware that clinical isolates often exhibit resistance via:

-

DHPS Mutation: Alteration of the enzyme binding pocket reduces sulfonamide affinity without affecting PABA binding.

-

PABA Overproduction: Bacteria hyper-produce PABA to outcompete the drug (Le Chatelier's principle).

-

Plasmid Transfer: Acquisition of sul genes (sul1, sul2) encoding resistant DHPS variants.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[7] [Link]

-

Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[2][5][8][9] Journal of Pharmaceutical Sciences, 57(9), 1455–1478. [Link]

-

Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfanilamide derivatives. [Link]

Sources

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 6. Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach | NSF Public Access Repository [par.nsf.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]

- 9. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting the Hypoxic Niche: A Technical Guide to Novel Sulfonamide Anticancer Agents

Executive Summary: The Renaissance of the Sulfonamide Scaffold

For decades, the sulfonamide moiety (

The current frontier focuses on two distinct mechanisms:[1]

-

Isoform-Selective Carbonic Anhydrase (CA) Inhibition: Specifically targeting CA IX and XII to disrupt the pH regulation machinery of hypoxic tumors.

-

Microtubule Destabilization: Binding the colchicine site of tubulin to induce mitotic arrest.

This guide provides a technical roadmap for validating these compounds, moving beyond basic synthesis into rigorous biochemical and cellular characterization.

Mechanistic Rationale

The Hypoxia-Induced pH Survival Mechanism (CA IX)

The most promising application of novel sulfonamides is the inhibition of Carbonic Anhydrase IX (CA IX). Unlike cytosolic CA I and II (which are ubiquitous), CA IX is a transmembrane protein upregulated by Hypoxia-Inducible Factor 1

-

The Problem: Solid tumors generate massive amounts of lactate and protons via anaerobic glycolysis (Warburg effect).

-

The Target: CA IX catalyzes the hydration of extracellular

to bicarbonate ( -

The Sulfonamide Solution: By inhibiting CA IX, we force intracellular acidosis (killing the cell) and normalize extracellular pH (reducing metastasis).

Visualization of the Signaling Pathway

Figure 1: The mechanistic intervention of sulfonamides in the hypoxic tumor niche. Inhibition of CA IX disrupts the pH differential required for tumor survival.

Structure-Activity Relationship (SAR) Guidelines

When designing or selecting novel sulfonamides, specificity is paramount. We must avoid inhibiting the physiological CA I and CA II isoforms to prevent systemic side effects (e.g., metabolic acidosis).

| Structural Feature | Function | Optimization Strategy |

| Zinc-Binding Group (ZBG) | Binds the Zn(II) ion in the active site. | Primary sulfonamide ( |

| Aromatic Scaffold | Orients the ZBG. | Benzenesulfonamide is the standard. Heterocyclic scaffolds (1,3,4-thiadiazole) often increase potency but may alter solubility. |

| The "Tail" Moiety | Determines isoform selectivity. | Critical: CA IX has a larger, more hydrophobic active site pocket than CA II. Bulky, ureido-substituted tails (as seen in SLC-0111) or carbohydrate tails exploit this volume to gain selectivity. |

Technical Validation Protocols

Tier 1: The Esterase Inhibition Assay (High-Throughput)

While CA physiologically hydrates

Protocol Integrity:

-

Why this works: The active site for ester hydrolysis overlaps with the

hydration site. -

Control: Acetazolamide (AAZ) must be run as the positive control (

).

Step-by-Step Methodology:

-

Reagent Prep:

-

Plate Setup (96-well):

-

Add 140 µL Assay Buffer.

-

Add 20 µL Enzyme solution (titrate to ensure linear velocity).

-

Add 20 µL Test Compound (DMSO stock, final DMSO < 5%).

-

-

Incubation:

-

Incubate for 15 minutes at 25°C to allow inhibitor binding.

-

-

Reaction Start:

-

Add 20 µL Substrate (4-NPA).

-

-

Detection:

-

Measure Absorbance at 400–405 nm kinetically for 30 minutes.

-

Calculate initial velocity (

).

-

-

Data Analysis:

-

Determine

using non-linear regression (GraphPad Prism). -

Convert to

using the Cheng-Prusoff equation:

-

Tier 2: Hypoxic Cell Viability Assay

Standard MTT assays under normoxia (21%

Required Setup:

-

Cell Lines: MDA-MB-231 (Triple-negative breast) or HT-29 (Colon).

-

Hypoxia Chamber: 1%

, 5%

Workflow Visualization:

Figure 2: Validation workflow emphasizing the necessity of hypoxic screening conditions.

Case Study & Clinical Context: SLC-0111

To ground this in reality, we look at SLC-0111 (Ureido-benzenesulfonamide).[5]

-

Clinical Status: Completed Phase 1; Phase 1b ongoing in combination with Gemcitabine for pancreatic cancer.[6]

-

Key Insight: In Phase 1 trials, SLC-0111 was safe up to 1000 mg daily.[5] However, monotherapy showed limited efficacy (stable disease). The real potential lies in combination therapy .

-

Mechanism of Synergy: Chemotherapeutics (like Doxorubicin) are weak bases. In the acidic microenvironment created by CA IX, these drugs are protonated and cannot cross the cell membrane ("Ion Trapping"). SLC-0111 restores neutral pHe, allowing the chemotherapy to enter the cell.

Data Summary Table: Leading Sulfonamide Targets

| Compound Class | Primary Target | Mechanism | Clinical/Preclinical Status | Key Reference |

| SLC-0111 | CA IX / CA XII | pH regulation disruption | Phase 1b (Pancreatic) | [McDonald et al., 2020] |

| Indisulam | Tubulin / RBM39 | Molecular Glue / Microtubule destabilization | Phase 2 (Various) | [Assay Genie, 2025] |

| MMH-1 | CA IX | Apoptosis via ROS/MMP | Preclinical (Breast Cancer) | [Al-Sanea et al., 2024] |

| Pazopanib | VEGFR / PDGFR | Kinase Inhibition (Sulfonamide moiety) | FDA Approved (Renal Cell) | [FDA Label] |

References

-

McDonald, P. C., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Taylor & Francis. Link

-

Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism.[2] World Journal of Clinical Oncology.[2] Link

-

Al-Sanea, M. M., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. Link

-

Assay Genie. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol.[3][7]Link

-

SignalChem. (2024). SLC-0111 Program Overview. SignalChem Life Sciences. Link

Sources

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalchem LifeScience [signalchemlifesciences.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

Theoretical Binding Mode of Sulfonamides to Carbonic Anhydrase: A Structural & Thermodynamic Guide

Abstract This technical guide delineates the molecular mechanics governing the inhibition of Carbonic Anhydrase (CA) by sulfonamides. It synthesizes structural biology, thermodynamics, and computational protocols to provide a comprehensive framework for rational drug design. The focus is on the "Zinc-Binder" paradigm, the critical hydrogen bond network involving Thr199/Glu106, and the entropic contributions of active site water displacement.

Structural Biology of the Active Site

To understand the binding mode, one must first define the target environment. Human Carbonic Anhydrase II (hCA II) serves as the archetypal model due to its high catalytic turnover (

The Zinc Coordination Sphere

The catalytic center acts as a Lewis acid.[1] The Zn(II) ion is coordinated in a distorted tetrahedral geometry by three histidine residues:

-

His94 (N

2) -

His96 (N

2) -

His119 (N

1)

In the native state, the fourth coordination site is occupied by a water molecule (or hydroxide ion, depending on pH), which is crucial for the catalytic hydration of

The Gatekeeper Network (Thr199 & Glu106)

The selectivity and orientation of inhibitors are governed by a conserved hydrogen bond network. Thr199 acts as the primary gatekeeper. Its hydroxyl group forms a hydrogen bond with the carboxylate of Glu106 . This "lock" orients the lone pairs of the Thr199 oxygen towards the active site, creating a rigid scaffold that stabilizes the transition state and, crucially, the sulfonamide inhibitor [1].

The Theoretical Binding Mode

The binding of primary sulfonamides (

The Zinc-Binding Group (ZBG) Mechanism

The core event is the displacement of the zinc-bound solvent molecule (Zzw) by the sulfonamide nitrogen.

-

Ionization: The sulfonamide moiety possesses a

typically around 9.0–10.0. However, upon binding, it acts as a sulfonamidate anion ( -

Coordination: The deprotonated nitrogen atom coordinates directly to the Zn(II) ion. The bond distance is typically 1.7–2.5 Å , completing the tetrahedral geometry [3].

-

Stereochemistry: The

moiety arranges itself such that one sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199, while the other sulfonamide oxygen accepts a hydrogen bond from the side chain OH of Thr199.

The "Deep Water" Displacement (Entropic Driver)

Recent high-resolution X-ray studies (0.9 Å) have revealed a "Deep Water" (Dw) molecule trapped in a hydrophobic pocket formed by Val121, Val143, and Leu198.

-

Mechanism: Bulky sulfonamide scaffolds displace this highly ordered, entropically unfavorable water molecule.

-

Result: The release of Dw into the bulk solvent provides a significant favorable entropic contribution (

) to the free energy of binding [4].

Visualizing the Interaction Network

The following diagram illustrates the vectoral relationships between the inhibitor and the active site residues.

Caption: Interaction map showing the coordination of the sulfonamide anion to Zinc, stabilized by the Thr199-Glu106 network and hydrophobic contacts.

Thermodynamic Profile

Understanding the thermodynamics is essential for optimizing potency. The binding is generally enthalpy-driven (bond formation) with variable entropic contributions (solvation effects).

Table 1: Thermodynamic Parameters of Sulfonamide Binding (hCA II at 25°C)

| Parameter | Value (Approx.) | Physical Interpretation |

| -30 to -60 kJ/mol | High affinity ( | |

| -20 to -50 kJ/mol | Enthalpy Driven: Formation of Zn-N coordination bond and H-bonds with Thr199. | |

| -10 to +20 kJ/mol | Variable: Depends on the "Tail". Hydrophobic tails displacing "Deep Water" make this term favorable (negative). | |

| Protonation Linkage | Observed enthalpy includes the heat of deprotonation of the sulfonamide and protonation of the Zn-OH.[2] Intrinsic binding is often more exothermic than observed [5]. |

Experimental & Computational Protocol (The SKT Triangulation)

To validate the theoretical binding mode, a "Structure-Kinetics-Thermodynamics" (SKT) triangulation protocol is recommended. This self-validating system ensures that in silico predictions match physical reality.

Step 1: Computational Prediction (In Silico)

Objective: Predict the binding pose and stability.

-

Ligand Preparation: Generate 3D conformers. Critical: Set the sulfonamide nitrogen to the deprotonated state (

) for docking, as this is the bioactive species. -

Grid Generation: Center the grid on the Zn(II) ion. Include the Zn(II) as a cation (+2) with Van der Waals parameters adjusted for metal coordination.

-

Docking: Use a scoring function that accounts for metal-ligand interactions (e.g., GoldScore or specialized Glide protocols).

-

MD Validation (100 ns): Run a Molecular Dynamics simulation (GROMACS/AMBER).

-

Metric: Monitor the distance between Zn and Sulfonamide-N. It must remain stable (< 2.5 Å).

-

Metric: Calculate RMSD of the ligand "tail" to assess hydrophobic fit.

-

Step 2: Kinetic Validation (Stopped-Flow)

Objective: Determine if the inhibitor follows the classic mechanism.

-

Method: Stopped-flow spectrophotometry monitoring the hydrolysis of p-nitrophenyl acetate (esterase activity) or

hydration (changing pH indicators). -

Validation: A true sulfonamide zinc-binder acts as a competitive inhibitor. The

derived here should align with thermodynamic

Step 3: Structural Confirmation (X-Ray)

Objective: Definitive proof of the binding mode.

-

Protocol: Soak hCA II crystals (easily grown in Tris buffer, pH 8.0) with the inhibitor.[1][3][4][5][6][7]

-

Resolution Target: < 2.0 Å is required to resolve the water network and confirm the displacement of the "Deep Water" [6].[8][9]

Workflow Diagram

Caption: The SKT Triangulation workflow ensuring computational predictions are validated by kinetic and structural data.

Implications for Drug Design: Isoform Selectivity

The conserved nature of the active site makes selectivity difficult. However, the "Tail Approach" exploits subtle differences in the outer rim of the active site.

-

CA II (Glaucoma Target): The active site is amphiphilic. Inhibitors with small, hydrophilic tails often bind well here.

-

CA IX / XII (Cancer Targets): These transmembrane isoforms function in hypoxic, acidic tumor microenvironments.

-

Strategy: Attach bulky, hydrophobic tails (e.g., fluorinated aromatic rings) to the sulfonamide scaffold. These tails interact with the specific hydrophobic residues (Val131 in CA II vs. Leu/Ala variations in CA IX) and can also exploit the "Deep Water" displacement entropy gain more effectively in specific isoforms [7].

-

References

-

Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biophysical Chemistry. (2021). Link

-

Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry. (2013). Link

-

Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. (2022). Link[5]

-

A Short, Strong Hydrogen Bond in the Active Site of Human Carbonic Anhydrase II. Biochemistry. (2009).[9] Link

-

Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Biomolecular Structure and Dynamics. (2013). Link

-

Structural and functional importance of a conserved hydrogen bond network in human carbonic anhydrase II. Biochemistry. (1993). Link

-

Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity. Inorganica Chimica Acta. (2017). Link

Sources

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Importance of the conserved active-site residues Tyr7, Glu106 and Thr199 for the catalytic function of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.cnr.it [iris.cnr.it]

- 6. researchgate.net [researchgate.net]

- 7. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]

- 8. A Short, Strong Hydrogen Bond in the Active Site of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 4-amino-N-(3-methylphenyl)benzenesulfonamide

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-amino-N-(3-methylphenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. The described two-step methodology involves the initial coupling of 4-acetamidobenzenesulfonyl chloride with 3-methylaniline, followed by the acidic hydrolysis of the acetamide protecting group. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices, integrated safety protocols, and characterization guidelines to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

Sulfonamides are a cornerstone of modern pharmacology, renowned for their wide-ranging biological activities. The N-aryl benzenesulfonamide moiety, in particular, is a privileged structure found in numerous therapeutic agents. The strategic synthesis of specific analogues, such as this compound, is critical for developing novel compounds with tailored pharmacological profiles.

The protocol herein details a robust and logical synthetic pathway. The initial step employs an acetyl protecting group on the 4-amino position of the benzenesulfonyl chloride. This is a crucial strategic decision to prevent undesired side reactions, such as self-polymerization or reaction of the primary amine with the sulfonyl chloride functionality. The subsequent reaction with 3-methylaniline (m-toluidine) forms the stable sulfonamide bond. The final deprotection step under acidic conditions efficiently liberates the primary amine, yielding the target compound. This approach ensures high yields and purity.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages: protection group chemistry and subsequent deprotection. The workflow is designed for efficiency and ease of execution in a standard laboratory setting.

Caption: High-level workflow for the two-part synthesis.

Mechanistic Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of 3-methylaniline acts as the nucleophile, attacking the electrophilic sulfur atom. This results in the displacement of the chloride leaving group.

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Quantitative Data and Reagents